

# Spectroscopic Profile of 1,2,3,4-Tetrahydroquinolin-6-ol: A Technical Overview

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## Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroquinolin-6-ol

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This technical guide provides available spectroscopic data for the characterization of **1,2,3,4-Tetrahydroquinolin-6-ol**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of comprehensive public data for this specific molecule, this document also includes spectroscopic information for the parent compound, 1,2,3,4-Tetrahydroquinoline, for comparative purposes.

## Spectroscopic Data for 1,2,3,4-Tetrahydroquinolin-6-ol

Currently, detailed experimental spectroscopic data for **1,2,3,4-Tetrahydroquinolin-6-ol** is not widely available in public databases. However,  $^1\text{H}$  NMR data has been reported in the literature, providing key insights into its chemical structure.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for 1,2,3,4-Tetrahydroquinolin-6-ol

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.24	s	1H	Ar-H
6.22-6.35	m	3H	Ar-H
4.93	br. s	1H	-NH
3.02-3.10	m	2H	-CH <sub>2</sub> -
2.57 (t, J = 6.4 Hz)	t	2H	-CH <sub>2</sub> -
1.67-1.80	m	2H	-CH <sub>2</sub> -

Solvent: DMSO-d<sub>6</sub>, Spectrometer Frequency: 400 MHz<sup>[1]</sup>

Note: Comprehensive <sup>13</sup>C NMR, IR, and mass spectrometry data for **1,2,3,4-Tetrahydroquinolin-6-ol** are not readily available in the public domain.

## Experimental Protocols

### Synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol

A general procedure for the synthesis of 6-hydroxy-1,2,3,4-tetrahydroquinoline involves the demethylation of 6-methoxy-1,2,3,4-tetrahydroquinoline. The following is a summarized protocol based on available literature:

- **Dissolution:** 6-methoxy-1,2,3,4-tetrahydroquinoline (3.00 g, 18.38 mmol) is dissolved in 50 mL of dichloromethane.
- **Addition of Reagent:** Boron tribromide (13.81 g, 55.14 mmol) is slowly added to the solution at 0 °C.
- **Reaction:** The reaction mixture is warmed to 15 °C and stirred for 2 hours.
- **Work-up:** The reaction is quenched with 5 mL of methanol, and the solution is concentrated. 20 mL of saturated sodium bicarbonate solution is added, and the mixture is stirred for 30 minutes.

- Extraction: The product is extracted three times with 20 mL of ethyl acetate.
- Purification: The combined organic phases are dried with anhydrous sodium sulfate, concentrated, and the crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient from 3:1 to 1:1) to yield 6-hydroxy-1,2,3,4-tetrahydroquinoline. The structure of the resulting product is then confirmed by  $^1\text{H}$  NMR.<sup>[1]</sup>

## Spectroscopic Analysis

Detailed experimental protocols for the acquisition of the presented  $^1\text{H}$  NMR spectrum are not explicitly provided in the source material. For general guidance, standard NMR spectroscopy protocols would be followed.

## Reference Data: Spectroscopic Profile of 1,2,3,4-Tetrahydroquinoline

For comparative analysis, the following tables summarize the available spectroscopic data for the parent compound, 1,2,3,4-Tetrahydroquinoline.

**Table 2:  $^1\text{H}$  NMR Spectroscopic Data for 1,2,3,4-Tetrahydroquinoline**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration
6.85	d	1H
6.75	t	1H
6.45	t	1H
6.35	d	1H
3.25	t	2H
2.70	t	2H
1.85	m	2H

Note: Specific solvent and frequency were not provided in the source.

**Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for 1,2,3,4-Tetrahydroquinoline**

Chemical Shift ( $\delta$ ) ppm
144.5
129.4
126.7
121.4
117.1
114.2
42.1
27.0
22.2

Note: Specific solvent and frequency were not provided in the source.

**Table 4: Infrared (IR) Spectroscopy Data for 1,2,3,4-Tetrahydroquinoline**

Wavenumber ( $\text{cm}^{-1}$ )	Interpretation
3390	N-H stretch
3040, 3010	Aromatic C-H stretch
2920, 2840	Aliphatic C-H stretch
1605, 1580, 1500	C=C aromatic ring stretch
1460	$\text{CH}_2$ bend
1320	C-N stretch
740	Aromatic C-H out-of-plane bend

Note: The data represents characteristic absorption bands and may not be exhaustive.

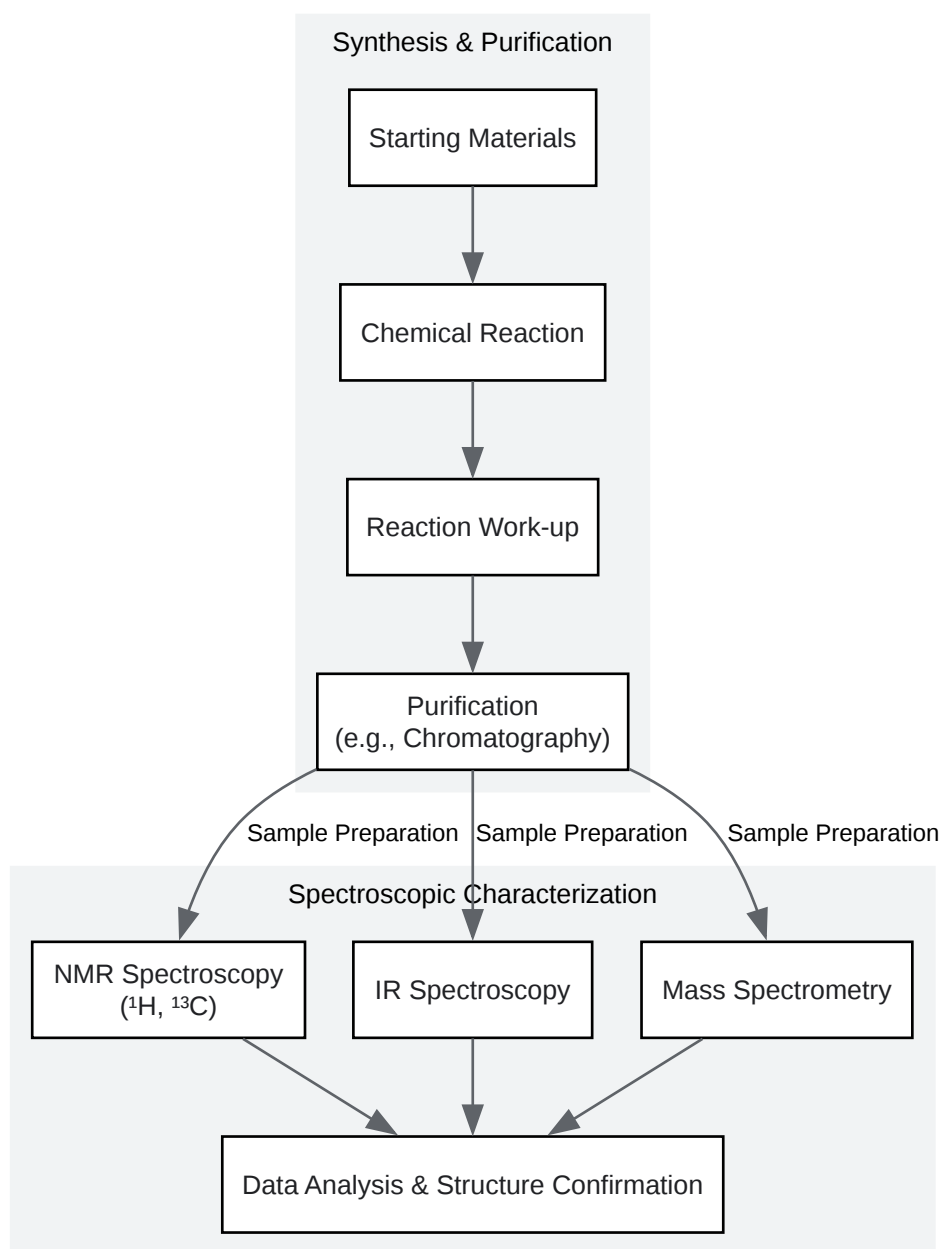
**Table 5: Mass Spectrometry Data for 1,2,3,4-Tetrahydroquinoline**

m/z	Interpretation
133	[M] <sup>+</sup> (Molecular ion)
132	[M-H] <sup>+</sup>
118	[M-CH <sub>3</sub> ] <sup>+</sup>
104	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

Note: Fragmentation patterns can vary depending on the ionization method.

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound.



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General experimental workflow for chemical synthesis and characterization.

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## References

- 1. 1,2,3,4-TETRAHYDROQUINOLIN-6-OL | 3373-00-0 [chemicalbook.com]
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